molecular formula C6H3Cl2KO B8718340 Phenol, 2,4-dichloro-, potassium salt CAS No. 50884-30-5

Phenol, 2,4-dichloro-, potassium salt

Cat. No.: B8718340
CAS No.: 50884-30-5
M. Wt: 201.09 g/mol
InChI Key: AWMXXHDQRKEBOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,4-dichloro-, potassium salt (C₆H₃Cl₂OK, molecular weight: 202.08 g/mol) is the potassium derivative of 2,4-dichlorophenol (2,4-DCP), formed by replacing the hydroxyl hydrogen with a potassium ion. This substitution enhances water solubility compared to the parent compound (2,4-DCP), which is only slightly soluble in water . The potassium salt is utilized in industrial and agricultural formulations where improved solubility is critical, such as in pesticide intermediates or biocides. Its CAS registry number is 50884-30-5 .

Properties

CAS No.

50884-30-5

Molecular Formula

C6H3Cl2KO

Molecular Weight

201.09 g/mol

IUPAC Name

potassium;2,4-dichlorophenolate

InChI

InChI=1S/C6H4Cl2O.K/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1

InChI Key

AWMXXHDQRKEBOT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[O-].[K+]

Related CAS

120-83-2 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Dichlorophenol Isomers

The position of chlorine substituents on the phenolic ring significantly influences physicochemical properties and environmental behavior:

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/L) Vapor Pressure (mm Hg) Environmental Persistence
Phenol, 2,4-dichloro- (2,4-DCP) C₆H₄Cl₂O 163.00 ~3,500 (20°C) 1.0 (53°C) Moderate
Phenol, 2,6-dichloro- C₆H₄Cl₂O 163.00 ~2,800 (20°C) 0.8 (50°C) High
Phenol, 3,5-dichloro- C₆H₄Cl₂O 163.00 ~1,200 (20°C) 0.5 (50°C) Low

Key Findings :

  • Solubility : 2,4-DCP exhibits higher solubility than 2,6- and 3,5-isomers due to steric and electronic effects.
  • Adsorption: 2,4-Dichlorophenol adsorbs more efficiently onto HDTMA-modified halloysite than 2,4,6-trichlorophenol, likely due to reduced steric hindrance .
  • Toxicity: 2,4-DCP is classified as a hazardous waste (U081) under U.S. EPA regulations, while 2,6-dichlorophenol (U212) is more persistent in aquatic systems .

Metal Salts of Dichlorophenols

Replacing the hydroxyl hydrogen with metal ions alters solubility and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility Regulatory Status
Phenol, 2,4-dichloro-, potassium salt C₆H₃Cl₂OK 202.08 Highly soluble Tier III PBT assessment
Phenol, 2,4-dichloro-, sodium salt C₆H₃Cl₂ONa 187.98 Highly soluble Not listed
Phenol, 2,5-dichloro-, potassium salt C₆H₃Cl₂OK 202.08 Highly soluble Limited data

Key Findings :

  • Cation Impact : Potassium and sodium salts exhibit similar solubility, but sodium salts are more hygroscopic.
  • Applications : Potassium salts are preferred in formulations requiring pH stability, while sodium derivatives are used in synthetic intermediates .

Derivatives with Functional Groups

Esterification or phosphorylation modifies hydrophobicity and degradation pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
Phenol, 2,4-dichloro-, acetate C₈H₆Cl₂O₂ 205.04 Low water solubility; η = 0.00036 Pa·s (501 K)
2,4-Dichlorophenyl diethyl phosphate C₁₀H₁₃Cl₂O₄P 299.09 High lipophilicity; used as a flame retardant

Key Findings :

  • Degradation: Acetate esters hydrolyze faster than parent phenols under alkaline conditions, whereas phosphate esters resist microbial breakdown .
  • Viscosity : The acetate derivative’s viscosity decreases with temperature, as predicted by Joback group contribution methods .

Environmental and Industrial Relevance

Bioremediation Efficiency

  • 2,4-DCP vs. Phenol: Tomato root peroxidases remove 2,4-DCP 30% less efficiently than phenol due to steric hindrance from chlorine atoms .
  • Potassium Salt : Enhanced solubility may improve bioavailability for microbial degradation but increases groundwater mobility risks .

Data Tables

Table 1. Physicochemical Comparison of Dichlorophenols and Derivatives

Property 2,4-DCP Potassium Salt Sodium Salt Acetate
Melting Point (°C) 45–50 255 (decomp.) 240 (decomp.) 98–100
Log Kow 3.06 1.8 (estimated) 1.5 (estimated) 3.89
pKa 7.85 N/A N/A 9.2

Table 2. Environmental Half-Lives

Compound Soil (days) Water (days)
2,4-DCP 30–60 10–20
Potassium Salt 15–30 5–10
2,6-Dichlorophenol 90–120 30–60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.